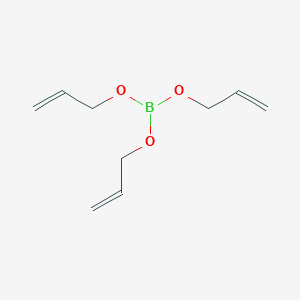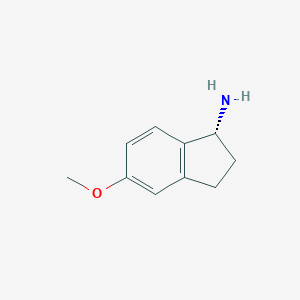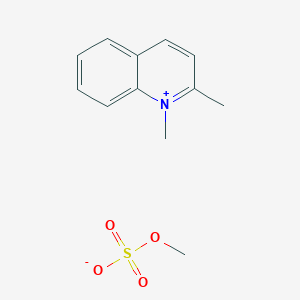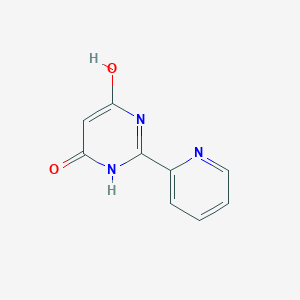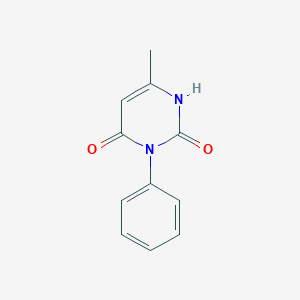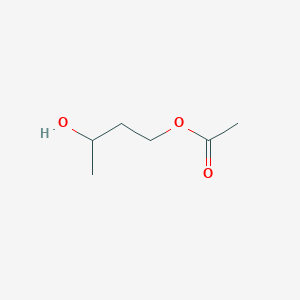
2,4,4-Trimethyl-2-oxazoline
Overview
Description
2,4,4-Trimethyl-2-oxazoline is an organic compound with the chemical formula C7H13NO . It is a colorless liquid with a special pungent odor . It is widely used in the polymer industry, mainly as an anti-aging agent, stabilizer, and antioxidant for polymers .
Synthesis Analysis
2,4,4-Trimethyl-2-oxazoline can be synthesized from 2-pentanone as a raw material. The reaction with methanol and ammonia generates 2-keto-pent-2-one (2-keto-pent-2-ene). Then, by reaction with tert-butyl peroxide (tert-butyl), 2,4,4-trimethy1-2-oxazoline is obtained . It was also used in the synthesis of 2,2-dimethyloxazolines of C2-elongated fatty acids .Molecular Structure Analysis
The molecular formula of 2,4,4-Trimethyl-2-oxazoline is C6H11NO . Its average mass is 113.158 Da and its monoisotopic mass is 113.084061 Da . The structure of 2,4,4-Trimethyl-2-oxazoline can be represented by the canonical SMILES notation asCC1=NC(CO1)(C)C . Chemical Reactions Analysis
The cationic homopolymerization of 2,4,4-trimethyl-2-oxazoline using BF3Et2O as an initiator has been studied . The reaction mechanism for oxazoline synthesis from ketones involved a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .Physical And Chemical Properties Analysis
2,4,4-Trimethyl-2-oxazoline has a molecular weight of 113.16 g/mol . It has a density of 0.887 g/mL at 25 °C . The compound is a colorless liquid with a special pungent odor .Scientific Research Applications
Synthesis of Fatty Acid Derivatives
2,4,4-Trimethyl-2-oxazoline: has been utilized in the synthesis of 2,2-dimethyloxazolines derived from C2-elongated fatty acids . This application is significant in the study of lipid structures and functions, as well as in the development of lipid-based bioactive compounds.
Biomedical Applications
In the biomedical field, 2,4,4-Trimethyl-2-oxazoline derivatives, specifically poly(2-oxazoline)s, are explored for their potential in drug delivery systems, as antifouling materials, and in the creation of medical implants and devices due to their biocompatibility and versatile properties .
Industrial Processes
The compound’s role in industrial processes is highlighted by its use in the synthesis of various chemical intermediates. Its involvement in the production of elongated fatty acid derivatives points to its utility in creating specialized industrial chemicals .
Polymer Chemistry
2,4,4-Trimethyl-2-oxazoline: is a key monomer in polymer chemistry, particularly in the cationic polymerization process to produce polymers with specific properties. It is used to initiate polymerization reactions that result in materials with a range of applications, from coatings to adhesives .
Natural Product Synthesis
This compound is instrumental in the synthesis of oxazolines and oxazoles, which are core structures in many natural products. The ability to rapidly synthesize these structures is crucial for the development of pharmaceuticals and the study of natural product chemistry .
Catalysis
In catalysis, 2,4,4-Trimethyl-2-oxazoline is part of the synthesis of chiral ligands and catalysts. These are essential for various asymmetric synthesis processes, which are pivotal in creating enantiomerically pure substances used in drugs and other high-value chemicals .
Mechanism of Action
Target of Action
2,4,4-Trimethyl-2-oxazoline is primarily involved in the synthesis of polymers
Mode of Action
The compound undergoes cationic homopolymerization . This process involves the use of an initiator (such as BF3 Et2O) at varying concentrations, temperatures, and solvents of polymerization . The polymerization reaction occurs by ring opening of oxazoline through oxazolinium intermediates .
Biochemical Pathways
It plays a crucial role in the formation of 2,2-dimethyloxazolines of c2-elongated fatty acids .
Pharmacokinetics
It’s important to note that its physical properties, such as a boiling point of 112-113 °c and a density of 0887 g/mL at 25 °C , may influence its behavior in a hypothetical biological context.
Result of Action
The primary result of the action of 2,4,4-Trimethyl-2-oxazoline is the formation of polymers through a cationic homopolymerization process . These polymers can have various applications in different fields, including materials science and engineering.
Action Environment
The efficacy and stability of 2,4,4-Trimethyl-2-oxazoline’s polymerization reaction can be influenced by several environmental factors. These include the concentration of the initiator, the temperature, and the solvent used in the polymerization process .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4,4-trimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-7-6(2,3)4-8-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRZMHNRCSIQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CO1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170268 | |
| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trimethyl-2-oxazoline | |
CAS RN |
1772-43-6 | |
| Record name | 2,4,4-Trimethyl-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001772436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1772-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-2,4,4-trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2,4,4-trimethyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,4,4-Trimethyl-2-oxazoline has the molecular formula C6H11NO and a molecular weight of 113.18 g/mol []. Its spectroscopic data, including FT-IR, FT-Raman, and NMR, are available in various research papers [, ].
A: 2,4,4-Trimethyl-2-oxazoline acts as a masked ethyl acetate equivalent in organic synthesis []. Treatment of its anion (generated using n-BuLi) with various electrophiles allows the synthesis of homologated acetic acids and esters, β-hydroxy esters, β-keto esters, α,β-unsaturated esters, and γ-butyrolactones [, ].
A: Researchers have utilized 2,4,4-Trimethyl-2-oxazoline to synthesize multiply labeled sodium propionate. Both sodium [3-13C]- and [3-13CD3]propionate were successfully produced using this approach. This methodology offers a convenient route for preparing isotopically labeled compounds for various applications [].
ANone: Yes, several research papers highlight the use of 2,4,4-Trimethyl-2-oxazoline in specific reactions:
- Cyanocuprate Chemistry: 2,4,4-Trimethyl-2-oxazoline cyanocuprate (generated by reacting the compound with a copper(I) cyanide source) undergoes 1,4-addition reactions with enones and nitroalkenes. This method provides a synthetic route to natural products like (±)-methyl jasmonate and (±)-baclofen [].
- SRN1 Reactions: Carbanions generated from 2,4,4-Trimethyl-2-oxazoline through reaction with potassium amide (KNH2) in liquid ammonia participate in photoassisted reactions. These reactions exhibit characteristics of the SRN1 mechanism and proceed with substrates like 2-bromopyridine, 2-chloroquinoline, and haloarenes [].
ANone: 2,4,4-Trimethyl-2-oxazoline serves as a monomer in polymerization reactions:
- Cationic Polymerization: It undergoes cationic polymerization to yield poly(N-acetyl)-2,2-dimethyliminoethylene. The resulting polymer exhibits hindered rotation about the N-acylimino group, as evidenced by 13C NMR studies [].
- Copolymerization: It can be copolymerized with N-phenylmaleimide and p-methoxyphenylmaleimide via zwitterionic intermediates, leading to the formation of copolymers with distinct properties [].
- Hydrosoluble Polymer Synthesis: Researchers have successfully polymerized 2,4,4-Trimethyl-2-oxazoline using Maghnite-H, an acid-exchanged montmorillonite clay, as a catalyst. This method offers a route to prepare hydrosoluble polymers with potentially valuable applications [].
A: Yes, 2,4,4-Trimethyl-2-oxazoline can act as a ligand in coordination chemistry. It forms complexes with zinc halides (ZnX2, where X = Cl, Br, I), resulting in compounds with the general formula [ZnX2(2,4,4-Trimethyl-2-oxazoline)2]. The structures of several of these complexes have been determined using single-crystal X-ray diffraction [].
ANone: Yes, ultrasound has proven beneficial in promoting specific reactions involving 2,4,4-Trimethyl-2-oxazoline:
- Enol Synthesis: Researchers have prepared enols of 2-acylmethyl-4,4-dimethyl-2-oxazolines by reacting 2,4,4-Trimethyl-2-oxazoline with arenecarboxylic esters in the presence of an ultrasonically dispersed potassium-t-BuCl-i-Pr2NH system [].
- Aminoethenyl Derivative Synthesis: Ultrasound also facilitates the synthesis of 2-(2-aryl-2-aminoethenyl)-4,4-dimethyl-2-oxazolines. This reaction involves the nucleophilic addition of 2,4,4-Trimethyl-2-oxazoline to aryl nitriles, again employing an ultrasonically dispersed potassium-t-BuCl-i-Pr2NH system [].
A: While specific stability data might require consulting the chemical's safety data sheet, research suggests that 2,4,4-Trimethyl-2-oxazoline is commercially available and doesn't demand extraordinary handling or storage precautions beyond standard laboratory practices [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)
